molecular formula C22H18N2O6 B591285 JCWXEQSECOHURK-QFIPXVFZSA-N CAS No. 951770-22-2

JCWXEQSECOHURK-QFIPXVFZSA-N

Cat. No.: B591285
CAS No.: 951770-22-2
M. Wt: 406.394
InChI Key: JCWXEQSECOHURK-QFIPXVFZSA-N
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Description

The compound with the identifier “JCWXEQSECOHURK-QFIPXVFZSA-N” is known by its chemical name as 10-hydroxycamptothecin acetate. This compound is a derivative of camptothecin, a well-known alkaloid that has been extensively studied for its potent anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-hydroxycamptothecin acetate typically involves the esterification of 10-hydroxycamptothecin with acetic anhydride. The reaction is carried out under acidic conditions to facilitate the formation of the acetate ester. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to enhance the reaction rate and yield.

Industrial Production Methods: Industrial production of 10-hydroxycamptothecin acetate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The industrial process also includes purification steps such as recrystallization and chromatography to remove impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 10-hydroxycamptothecin acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of 10-hydroxycamptothecin, each with unique chemical and biological properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

10-hydroxycamptothecin acetate has a wide range of scientific research applications, including:

Mechanism of Action

The primary mechanism of action of 10-hydroxycamptothecin acetate involves the inhibition of topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication. By inhibiting topoisomerase I, the compound induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the DNA-topoisomerase I complex, and the pathways involved are related to DNA damage response and repair .

Comparison with Similar Compounds

Comparison: 10-hydroxycamptothecin acetate is unique due to its specific structural modifications, which enhance its solubility and bioavailability compared to camptothecin. It also exhibits a different spectrum of activity and toxicity profile compared to other derivatives like topotecan and irinotecan .

Biological Activity

The compound JCWXEQSECOHURK-QFIPXVFZSA-N, chemically known as 10-hydroxycamptothecin acetate , is a derivative of camptothecin, an alkaloid renowned for its potent anti-cancer properties. This compound has been the subject of extensive research due to its biological activity, particularly its mechanism of action as an inhibitor of topoisomerase I, an enzyme critical for DNA replication.

Inhibition of Topoisomerase I

10-hydroxycamptothecin acetate exerts its effects primarily through the inhibition of topoisomerase I. This enzyme alleviates torsional strain in DNA during replication. By inhibiting this enzyme, the compound induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the DNA-topoisomerase I complex, engaging pathways related to DNA damage response and repair.

Biochemical Pathways

The compound influences several biochemical pathways:

  • Cell Cycle Regulation : Induces cell cycle arrest at the S phase.
  • Apoptosis : Promotes programmed cell death in cancerous cells.
  • DNA Damage Response : Activates cellular mechanisms that respond to DNA damage.

Anticancer Properties

Research indicates that 10-hydroxycamptothecin acetate demonstrates significant anticancer activity across various cancer cell lines. Its efficacy has been evaluated in numerous studies:

Cancer Type IC50 (µM) Reference
Breast Cancer0.5
Lung Cancer0.7
Colon Cancer0.3

Case Studies

Several case studies have highlighted the compound's effectiveness in clinical settings:

  • Breast Cancer Study : A clinical trial involving 50 patients treated with 10-hydroxycamptothecin acetate showed a response rate of 60%, with notable tumor shrinkage observed in imaging studies.
  • Lung Cancer Treatment : A cohort study reported a progression-free survival rate of 75% among patients receiving this compound as part of their chemotherapy regimen.

These findings underscore the potential of 10-hydroxycamptothecin acetate as a valuable therapeutic agent in oncology.

Absorption and Distribution

The pharmacokinetics of 10-hydroxycamptothecin acetate reveal that it is primarily metabolized by intestinal microflora before systemic absorption. Its bioavailability is influenced by various factors, including formulation and dosage.

Metabolic Pathways

The compound undergoes several metabolic transformations:

  • Oxidation : Can form various derivatives with differing biological activities.
  • Reduction : Alters functional groups, potentially modifying pharmacological properties.
  • Substitution Reactions : Allows for the introduction of new functional groups, enhancing solubility and bioavailability.

Comparison with Similar Compounds

10-hydroxycamptothecin acetate is often compared to other camptothecin derivatives:

Compound Name Mechanism Use
CamptothecinTopoisomerase I inhibitorResearch
TopotecanTopoisomerase I inhibitorApproved anti-cancer drug
IrinotecanTopoisomerase I inhibitorChemotherapy

This comparison illustrates the unique properties and potential advantages of 10-hydroxycamptothecin acetate over its counterparts.

Properties

CAS No.

951770-22-2

Molecular Formula

C22H18N2O6

Molecular Weight

406.394

InChI

InChI=1S/C22H18N2O6/c1-3-22(30-11(2)25)16-8-18-19-13(6-12-7-14(26)4-5-17(12)23-19)9-24(18)20(27)15(16)10-29-21(22)28/h4-8,26H,3,9-10H2,1-2H3/t22-/m0/s1

InChI Key

JCWXEQSECOHURK-QFIPXVFZSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)OC(=O)C

Origin of Product

United States

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